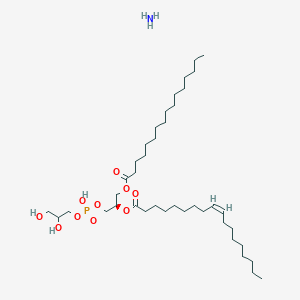

2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-オレオイル-1-パルミトイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) アンモニウム塩は、さまざまな科学研究用途で一般的に使用される合成リン脂質です。 この化合物は、生物学的膜の構造と機能において重要な役割を果たすリン脂質の一種であるホスファチジルグリセロールの一種です .

準備方法

合成ルートと反応条件

2-オレオイル-1-パルミトイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) アンモニウム塩の合成は、通常、グリセロールをパルミチン酸とオレイン酸でエステル化し、その後、得られたジアシルグリセロールをリン酸化することによって行われます。 反応条件には、多くの場合、エステル化プロセスを促進するためのジシクロヘキシルカルボジイミド(DCC)やジメチルアミノピリジン(DMAP)などの触媒の使用が含まれます .

工業生産方法

工業的な設定では、この化合物の生産には、大規模なエステル化とリン酸化プロセスが関与し、高純度と一貫性を確保するために、自動反応器と厳格な品質管理対策が使用されます。 この化合物は通常、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類

2-オレオイル-1-パルミトイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) アンモニウム塩は、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: 不飽和オレイン酸部分は、特定の条件下で酸化される可能性があります。

加水分解: エステル結合は、強酸または強塩基の存在下で加水分解される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)とオゾン(O₃)が含まれます。

加水分解: 塩酸(HCl)などの強酸または水酸化ナトリウム(NaOH)などの塩基が使用されます。

生成される主な生成物

酸化: 酸化脂肪酸およびその他の酸化誘導体。

加水分解: 遊離脂肪酸、グリセロール、リン酸。

科学研究用途

2-オレオイル-1-パルミトイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) アンモニウム塩は、次のものを含む科学研究において幅広い用途があります。

化学: 脂質化学と膜動態の研究におけるモデル化合物として使用されます。

生物学: 細胞膜の構造と機能の研究、ならびに薬物送達のためのリポソームの開発に使用されています。

医学: 呼吸窮迫症候群やその他の肺疾患の治療における潜在的な用途について調査されています。

科学的研究の応用

2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.

Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposomes for drug delivery.

Medicine: Investigated for its potential use in treating respiratory distress syndrome and other pulmonary conditions.

Industry: Utilized in the formulation of various cosmetic and pharmaceutical products.

作用機序

2-オレオイル-1-パルミトイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) アンモニウム塩の主な作用機序は、生物学的膜に取り込まれ、膜の流動性と安定性の維持に役立ちます。 この化合物は、他の膜脂質やタンパク質と相互作用し、膜の透過性とシグナル伝達経路に影響を与えます .

類似化合物の比較

類似化合物

- 1-パルミトイル-2-オレオイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) ナトリウム塩

- 1-パルミトイル-2-オレオイル-sn-グリセロ-3-ホスホコリン

- 1-パルミトイル-2-オレオイル-sn-グリセロ-3-ホスファチジルグリセロール

独自性

類似化合物と比較して、2-オレオイル-1-パルミトイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) アンモニウム塩は、脂肪酸鎖の特定の組み合わせとそのアンモニウム塩形態によって特徴付けられます。 このユニークな構造は、特定の研究や産業用途に特に役立つ、独自の物理化学的特性を付与します .

類似化合物との比較

Similar Compounds

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

Uniqueness

Compared to similar compounds, 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific combination of fatty acid chains and its ammonium salt form. This unique structure imparts distinct physicochemical properties, making it particularly useful in certain research and industrial applications .

特性

分子式 |

C40H80NO10P |

|---|---|

分子量 |

766.0 g/mol |

IUPAC名 |

azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1 |

InChIキー |

WFYVYFVKHCDATR-XQYKCTAGSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)